(R)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde
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Overview
Description
®-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde is an organic compound with a unique structure that includes a dioxine ring fused with a benzene ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol with an appropriate aldehyde under acidic conditions to form the dioxine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of ®-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
®-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
Oxidation: Formation of ®-2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid.
Reduction: Formation of ®-2,3-Dihydrobenzo[b][1,4]dioxine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
®-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2,3-Dihydrobenzo[b][1,4]dioxine-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde: Contains a bromine atom and a thieno ring instead of a benzene ring.
Uniqueness
®-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde is unique due to its specific combination of a dioxine ring fused with a benzene ring and an aldehyde functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H8O3 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(3R)-2,3-dihydro-1,4-benzodioxine-3-carbaldehyde |
InChI |
InChI=1S/C9H8O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-5,7H,6H2/t7-/m0/s1 |
InChI Key |
TVBNTFVSONEKOU-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](OC2=CC=CC=C2O1)C=O |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C=O |
Origin of Product |
United States |
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